(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-amine
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Overview
Description
(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-amine is a chiral amine compound characterized by the presence of a difluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds, which can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (2S)-2-[4-(Difluoromethyl)phenyl]propan-1-amine may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce different amine derivatives, and substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-amine has a wide range of scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-[4-(Difluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-[4-(Difluoromethyl)phenyl]propan-1-amine include other difluoromethylated aromatic amines and related derivatives. Examples include:
- (2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine
- (2S)-2-[4-(Fluoromethyl)phenyl]propan-1-amine
Uniqueness
The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2S)-2-[4-(difluoromethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(6-13)8-2-4-9(5-3-8)10(11)12/h2-5,7,10H,6,13H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKPCTWEZIQRQK-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=C(C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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